N-hydroxyl-tryptamine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

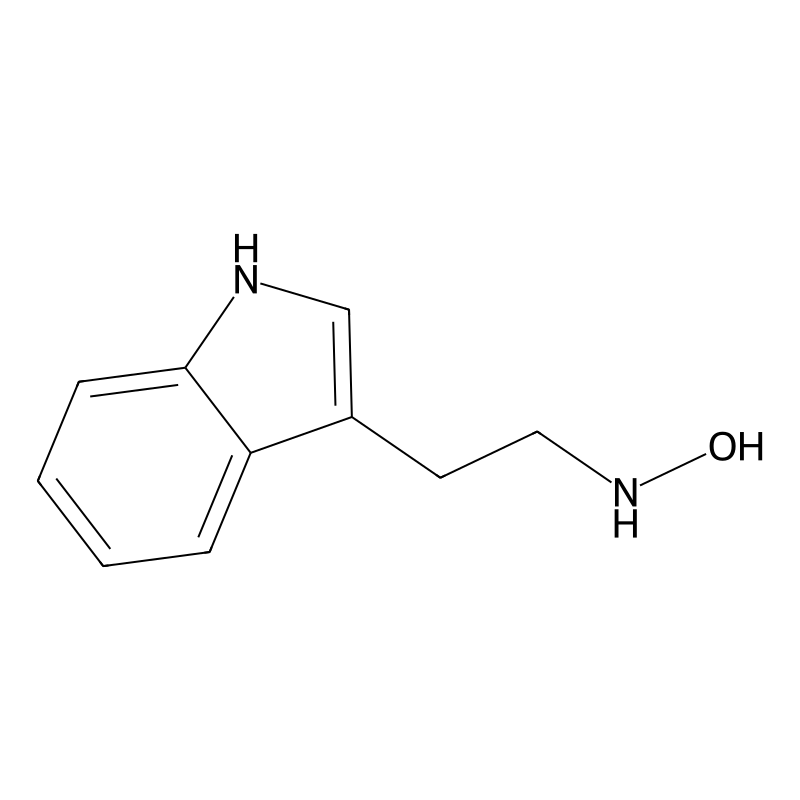

N-hydroxyl-tryptamine is an indoleamine derived from the essential amino acid tryptophan. Its chemical structure features an indole ring system attached to a hydroxyl group at the fifth position of the indole moiety, which is critical for its biological function. The compound plays a vital role as a neurotransmitter in the central nervous system and is involved in various physiological processes including mood regulation, appetite control, and sleep cycles.

- Biosynthesis: It is synthesized from tryptophan through the action of tryptophan decarboxylase, which removes the carboxylic acid group from tryptophan.

- Metabolism: N-hydroxyl-tryptamine is primarily metabolized by monoamine oxidases A and B to produce indole-3-acetaldehyde. This metabolic pathway is crucial for regulating its levels in the body .

- Reactions with Receptors: Upon binding to serotonin receptors (5-HT receptors), N-hydroxyl-tryptamine induces conformational changes that activate intracellular signaling pathways, influencing neurotransmitter release and neuronal excitability .

N-hydroxyl-tryptamine exhibits various biological activities:

- Neurotransmission: It acts as a key neurotransmitter in the brain, influencing mood, cognition, and perception. It has been shown to modulate dopaminergic and glutamatergic systems .

- Gastrointestinal Function: In the gut, it regulates motility by activating 5-HT4 receptors on enteric neurons .

- Psychoactive Effects: As a precursor to other psychoactive compounds like psilocin and dimethyltryptamine, it plays a role in altered states of consciousness and mood disorders .

The synthesis of N-hydroxyl-tryptamine can be achieved through various methods:

- Biosynthetic Pathway:

- Tryptophan is decarboxylated by tryptophan decarboxylase to yield N-hydroxyl-tryptamine directly in vivo.

- Chemical Synthesis:

- Laboratory synthesis can involve the hydroxylation of tryptamine using hydroxylating agents or through enzymatic methods that mimic natural biosynthesis.

- Total Synthesis:

N-hydroxyl-tryptamine has numerous applications:

- Pharmaceuticals: It serves as a target for antidepressant drugs that aim to enhance serotonergic signaling.

- Research: It is used extensively in neuroscience research to study its effects on mood disorders and neuropharmacology.

- Dietary Supplements: Some supplements aim to increase serotonin levels to improve mood and sleep quality.

N-hydroxyl-tryptamine interacts with various receptors:

- Serotonin Receptors: It binds to multiple serotonin receptor subtypes (5-HT1A, 5-HT2A, etc.), influencing diverse physiological responses.

- Trace Amine Receptors: It has been shown to interact with trace amine-associated receptors (TAARs), which play roles in neuromodulation .

Studies have demonstrated that alterations in N-hydroxyl-tryptamine signaling can lead to significant behavioral changes and are implicated in conditions such as depression and anxiety.

N-hydroxyl-tryptamine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Tryptamine | Indole structure | Precursor to serotonin |

| Psilocin (4-hydroxy-N,N-dimethyltryptamine) | Hydroxylated derivative of tryptamine | Psychoactive effects; binds to 5-HT2A receptors |

| Melatonin (N-acetyl-5-methoxytryptamine) | Indole core | Regulates sleep-wake cycles |

| Dimethyltryptamine (N,N-dimethyltryptamine) | Indole structure | Strong psychedelic effects |

N-hydroxyl-tryptamine is unique due to its direct role as a neurotransmitter compared to its derivatives that often serve more specialized functions or exhibit psychoactive properties.